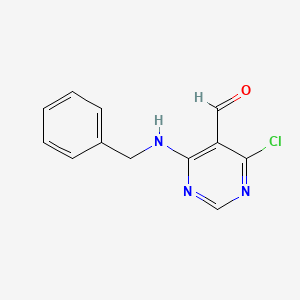

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

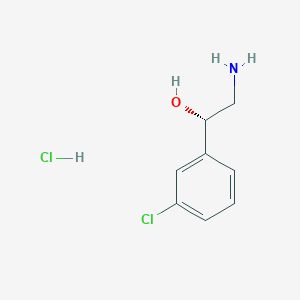

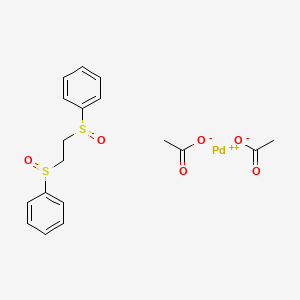

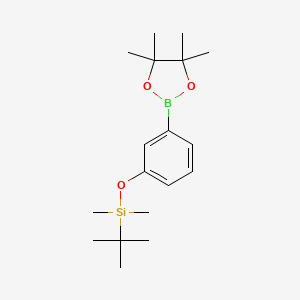

The compound “4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a benzylamino group, a chlorine atom, and an aldehyde group . Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution or nucleophilic addition . The presence of the aldehyde group could make it reactive towards nucleophiles and reducing agents.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrimidine Derivatives

Derivatives of Pyrrolo[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine : It has been found that 4,6-dichloropyrimidine-5-carbaldehyde, when reacted with hydrochlorides of glycine esters in the presence of triethylamine, leads to the formation of N-(5-formylpyrimidin-4-yl)glycinate derivatives and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These compounds have been synthesized and characterized, indicating their potential as intermediates for further chemical transformations (Zinchenko et al., 2018).

Recyclization Reactions of Pyrimidinium Salts : The study demonstrates the formation of various pyrimidine derivatives through recyclization reactions, providing a pathway for the synthesis of complex pyrimidine structures that could serve as key intermediates in the development of new chemical entities with potential biological activities (Vardanyan et al., 2011).

Antimicrobial Activity of Pyrimidine Derivatives : Pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated as antimicrobial agents, showcasing the potential pharmaceutical applications of compounds derived from pyrimidine scaffolds (Abu-Melha, 2014).

Novel Chemical Transformations

Synthesis of Condensed Azines : The interaction between 4,6-dichloropyrimidine-5-carbaldehyde and various amines has led to the synthesis of condensed azines, indicating the utility of this compound in constructing complex nitrogen-containing heterocycles (Bakulina et al., 2014).

Synthesis of Iminopyrido[2,3-d]pyrimidines : This research outlines the preparation of 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, a class of compounds with potential for further development into bioactive molecules (Zinchenko et al., 2017).

Wirkmechanismus

Target of Action

A related compound, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), has been identified as a senescence inducer and is widely used as a wnt agonist . The target molecule of AMBMP is tubulin , which is a crucial protein for cell division and structure.

Mode of Action

Based on the related compound ambmp, it can be inferred that it might interact with its target protein, possibly tubulin, leading to changes in cellular processes

Biochemical Pathways

Given the potential target of tubulin, it could be involved in pathways related to cell division and structure

Pharmacokinetics

A related compound, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), has been studied for its pharmacokinetic properties . .

Result of Action

Given its potential target of tubulin, it could potentially affect cell division and structure

Action Environment

It is known that factors such as ph, temperature, and presence of other molecules can influence the action of chemical compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(benzylamino)-6-chloropyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-10(7-17)12(16-8-15-11)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINSSJVSRWWSNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483833 |

Source

|

| Record name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |

CAS RN |

59311-82-9 |

Source

|

| Record name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)